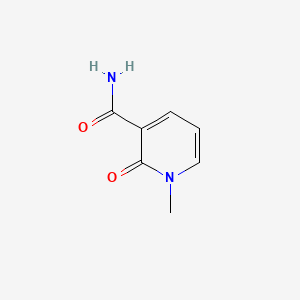

1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Description

Properties

IUPAC Name |

1-methyl-2-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-9-4-2-3-5(6(8)10)7(9)11/h2-4H,1H3,(H2,8,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKUZYUUESIPGMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C(C1=O)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60509988 | |

| Record name | 1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60509988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

769-09-5 | |

| Record name | N-Methyl-2-pyridone-3-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=769-09-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60509988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction with Cyanothioacetamide

The heterocyclization of aminomethylidene derivatives of Meldrum’s acid with cyanothioacetamide serves as a foundational approach for constructing the pyridone core. In this method, Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) undergoes aminomethylidenation to form a reactive intermediate, which subsequently reacts with cyanothioacetamide under basic conditions. This reaction proceeds via a cyclocondensation mechanism, yielding 2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives. The nitrile group is then hydrolyzed to a carboxylic acid using aqueous hydrochloric acid or sulfuric acid, followed by amidation with methylamine to introduce the carboxamide functionality.

Methylation and Amidation Steps

Regioselective methylation at the pyridone nitrogen is achieved using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate. For instance, treating 2-oxo-1,2-dihydropyridine-3-carboxylic acid with methyl iodide in dimethylformamide at room temperature for 20–50 hours affords the 1-methyl derivative. Subsequent amidation involves activating the carboxylic acid as an acid chloride (using thionyl chloride) and reacting it with methylamine in tetrahydrofuran. This two-step process typically achieves moderate yields (40–60%), with purification via recrystallization from ethanol or dimethylformamide.

Functionalization of 2-Oxo-1,2-dihydropyridine-3-carboxylic Acid Derivatives

Decarboxylation and Esterification

An alternative route begins with 2-chloro-1,2-dihydropyridine-3-carboxylic acid, which undergoes decarboxylation in 70% aqueous acetic acid under reflux to yield 2-oxo-1,2-dihydropyridine-3-carboxylic acid. The carboxylic acid is esterified using methanol and sulfuric acid, producing the methyl ester. This intermediate is critical for subsequent amidation, as esters undergo nucleophilic acyl substitution more readily than carboxylic acids.

Amidation via Nucleophilic Substitution

The methyl ester reacts with methylamine in dimethylformamide under microwave irradiation (140°C, 2 hours) to form the carboxamide. This method leverages the enhanced reactivity of esters toward amines, bypassing the need for acid chloride intermediates. Yields for this step range from 36% to 67%, depending on the purification protocol (e.g., reverse-phase high-performance liquid chromatography).

Hydrogenation-Mediated Synthesis

Catalytic Hydrogenation of Pyridine Precursors

Catalytic hydrogenation offers a redox-efficient pathway to dihydropyridones. For example, platinum(IV) oxide-catalyzed hydrogenation of quinoline derivatives in acetic acid selectively reduces the aromatic ring, yielding 1-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylates. Demethylation with boron tribromide in dichloromethane removes protective groups, enabling functionalization at the 3-position.

Microwave-Assisted Amidation

Microwave irradiation significantly accelerates amidation reactions. In one protocol, 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is mixed with methylamine hydrochloride and a coupling agent (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in dimethylformamide. Irradiation at 140°C for 1 hour affords the carboxamide in 65% yield after purification.

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products:

Oxidation: Formation of 1-Methyl-2,3-dioxo-1,2-dihydropyridine-3-carboxamide.

Reduction: Formation of 1-Methyl-2-hydroxy-1,2-dihydropyridine-3-carboxamide.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

Integrase Inhibition:

M2ODH has emerged as a promising candidate in the development of antiretroviral therapies, particularly as an integrase inhibitor for HIV treatment. Integrase inhibitors prevent the integration of viral DNA into the host genome, thereby halting viral replication. Raltegravir (RAL), a drug from this class, exemplifies the therapeutic potential of M2ODH derivatives .

Drug Precursor:

M2ODH serves as a precursor in the synthesis of various pharmaceuticals. It reacts with active methylene nitriles to yield derivatives that can be further modified to produce effective drugs. This versatility highlights its importance in medicinal chemistry.

Organic Synthesis

Building Block in Organic Chemistry:

M2ODH is utilized as a building block in organic synthesis due to its unique functional groups, including a carboxamide and a keto group. These features enable it to participate in diverse reactions, facilitating the production of novel organic compounds.

Synthetic Pathways:

Several synthetic pathways have been developed for M2ODH, allowing chemists to tailor their approaches based on desired outcomes. These methods vary in complexity and yield, providing flexibility in research and industrial applications.

Dye Chemistry

Intermediate for Dye Production:

In dye chemistry, M2ODH can be employed as an intermediate for synthesizing various dyes. Its ability to react with other compounds allows for the production of colorants used in textiles and other materials.

Industrial Chemistry

Chemical Production:

M2ODH is also valuable in industrial chemistry as a precursor for producing a range of chemicals. Its reactivity enables the synthesis of compounds used in different industrial applications, contributing to the development of new materials.

Organometallic Chemistry

Suzuki-Miyaura Cross-Coupling Reactions:

As a derivative, M2ODH can be involved in Suzuki-Miyaura cross-coupling reactions, which are crucial for forming biaryl compounds. This application underscores its significance in organometallic chemistry and materials science.

Data Tables

| Application Field | Specific Application | Outcome/Result |

|---|---|---|

| Pharmaceutical Chemistry | Integrase inhibitor for HIV treatment | Antiviral therapies |

| Organic Synthesis | Building block for new organic compounds | Diverse synthetic products |

| Dye Chemistry | Intermediate for dye synthesis | New dyes for textiles |

| Industrial Chemistry | Precursor for chemical production | Development of various industrial chemicals |

| Organometallic Chemistry | Suzuki-Miyaura cross-coupling reactions | Synthesis of biaryl compounds |

Case Studies

Case Study 1: Integrase Inhibitors Development

Research has demonstrated that M2ODH derivatives exhibit significant antiviral activity against HIV by effectively inhibiting integrase enzymes. A study published in Journal of Medicinal Chemistry highlighted the compound's mechanism of action and its potential as a lead compound for further drug development .

Case Study 2: Synthesis Pathways

A comparative analysis of synthetic routes for M2ODH revealed varying yields and complexities, allowing researchers to optimize conditions based on specific project requirements. This adaptability is crucial for both academic research and industrial manufacturing processes.

Mechanism of Action

The mechanism of action of 1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. For instance, as an HIV-1 integrase inhibitor, it binds to the active site of the enzyme, preventing the integration of viral DNA into the host genome . This inhibition is facilitated by the compound’s ability to chelate metal ions at the enzyme’s active site, disrupting its catalytic activity.

Comparison with Similar Compounds

Substituent Variations on the Amide Nitrogen

Key Observations :

Modifications on the Pyridone Ring

Biological Activity

1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxamide (M2ODH) is a bicyclic compound recognized for its diverse biological activities and potential applications in medicinal chemistry. This article provides an in-depth analysis of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

- Molecular Formula : C7H8N2O2

- Molecular Weight : 152.15 g/mol

- Structure : The compound features a pyridine-like structure with a carboxamide and keto group, which are critical for its biological interactions and reactivity .

Research indicates that M2ODH exhibits significant biological activities primarily as an integrase inhibitor , particularly in the context of antiviral therapies targeting HIV. The mechanism involves the inhibition of integrase enzymes, which are essential for the integration of viral DNA into the host genome, thereby disrupting viral replication .

Biological Activities

-

Antiviral Activity :

- M2ODH has shown promise as an antiviral agent, particularly against HIV. Its structural characteristics allow it to effectively bind to integrase enzymes, inhibiting their function .

- A study highlighted its IC50 values in inhibiting integrase activity, demonstrating its potential as a lead compound in drug development .

-

Antiproliferative Effects :

- The compound has been evaluated for its antiproliferative activity against various cancer cell lines. For instance, modifications to the structure of M2ODH have led to derivatives with enhanced efficacy against specific cancer types .

- A notable finding includes derivatives that exhibited IC50 values as low as 0.0046 mM against MDA-MB-231 cell lines, indicating strong antiproliferative potential .

- Antiquorum-Sensing Activity :

Table 1: Inhibitory Potencies of M2ODH Derivatives

| Compound | IC50 (μM) | Target |

|---|---|---|

| 6a | 17 ± 1 | Integrase |

| 6b | 24 ± 3 | Integrase |

| 6c | 43 ± 5 | Integrase |

| 7a | 9.4 ± 1.5 | Integrase |

| 7b | 13.6 ± 1.8 | Integrase |

| 7c | 6.1 ± 0.8 | Integrase |

This table summarizes the inhibitory potencies of various derivatives of M2ODH against integrase enzymes, indicating that structural modifications can significantly enhance biological activity .

Synthesis and Applications

The synthesis of M2ODH typically involves multi-step organic reactions that can be tailored to produce various derivatives with improved biological properties. Common synthetic routes include reactions with active methylene nitriles to yield carboxylic acid derivatives . The versatility of this compound underscores its potential applications in drug development targeting neurological disorders and other therapeutic areas.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.